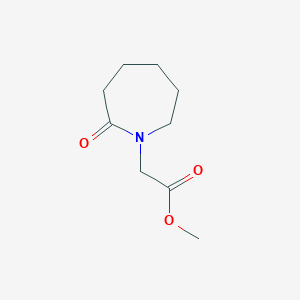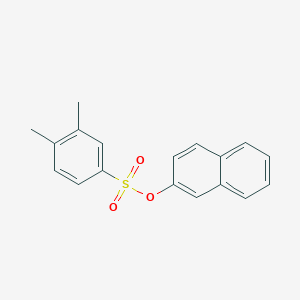![molecular formula C18H18N4O3 B7358134 N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide, also known as EKI-785, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide acts as a reversible inhibitor of EGFR and HER2 by binding to the ATP-binding site of these receptors. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of other receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. This compound has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide is its specificity for EGFR and HER2, which are commonly overexpressed in many types of cancer. This specificity may reduce the potential for off-target effects and toxicity. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors, investigation of combination therapy, and exploration of its use in other diseases.
Synthesemethoden
The synthesis of N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with ethyl chloroacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-(2-(2-aminophenyl)ethyl)-2-bromoacetamide. The final step involves the reaction of N-(2-(2-aminophenyl)ethyl)-2-bromoacetamide with 4-oxo-2-phenylquinazoline to form this compound.
Wissenschaftliche Forschungsanwendungen
The potential use of N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide in cancer treatment has been extensively studied in preclinical models. Studies have shown that this compound inhibits the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are both overexpressed in many types of cancer. Inhibition of these receptors can lead to decreased cell proliferation and increased cell death.
Eigenschaften
IUPAC Name |
N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)20-13-5-4-6-14(11-13)25-10-9-19-18-21-16-8-3-2-7-15(16)17(24)22-18/h2-8,11H,9-10H2,1H3,(H,20,23)(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWVGBWVHGIQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCNC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358054.png)
![3-[3-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)propylamino]-4-(trifluoromethyl)benzonitrile](/img/structure/B7358069.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)


![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![1-tert-butyl-6-[[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358155.png)